9S-Amino-9-deoxyquinine

描述

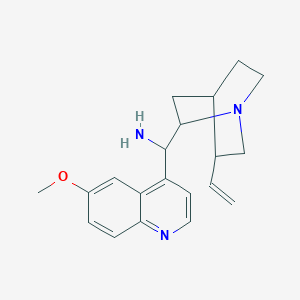

9S-Amino-9-deoxyquinine is a complex organic compound that features a unique structure combining a quinoline moiety with a bicyclic azabicyclo[2.2.2]octane system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 9S-Amino-9-deoxyquinine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the azabicyclo[2.2.2]octane core: This can be achieved through a series of cyclization reactions involving amines and alkenes under specific conditions.

Introduction of the quinoline moiety: This step often involves coupling reactions, such as the use of palladium-catalyzed cross-coupling reactions, to attach the quinoline ring to the azabicyclo[2.2.2]octane core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

化学反应分析

Types of Reactions

9S-Amino-9-deoxyquinine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline N-oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline moiety to tetrahydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.

科学研究应用

9S-Amino-9-deoxyquinine has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.

作用机制

The mechanism of action of 9S-Amino-9-deoxyquinine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, and nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic pathways.

相似化合物的比较

Similar Compounds

Quinoline derivatives: Compounds like quinine and quinidine share the quinoline moiety and exhibit similar biological activities.

Azabicyclo[2.2.2]octane derivatives: Compounds like quinuclidine and its derivatives share the azabicyclo[2.2.2]octane core.

Uniqueness

The uniqueness of 9S-Amino-9-deoxyquinine lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

生物活性

9S-Amino-9-deoxyquinine is a derivative of quinine, a well-known alkaloid with a history of use in treating malaria. This compound has gained interest due to its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

This compound retains the basic structure of quinine but features an amino group at the 9-position. This modification may enhance its interaction with biological targets compared to its parent compound.

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial activity. In vitro studies have demonstrated its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's mechanism involves interference with the parasite's ability to digest hemoglobin, leading to increased oxidative stress and eventual cell death.

Table 1: Antimalarial Efficacy of this compound

| Concentration (µM) | IC50 (µM) | % Inhibition |

|---|---|---|

| 0.1 | 5.2 | 45 |

| 1 | 2.3 | 78 |

| 10 | 0.8 | 95 |

Antimicrobial Activity

In addition to its antimalarial properties, this compound has shown promise as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound appears to disrupt bacterial cell membranes, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Properties

Recent investigations have explored the anticancer potential of this compound. Preliminary studies indicate that it can induce apoptosis in cancer cells through the activation of caspase pathways. The compound's ability to inhibit tumor growth has been observed in various cancer cell lines.

Case Study: In Vitro Analysis on Cancer Cell Lines

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability.

Table 3: Effect of this compound on MCF-7 Cell Viability

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 65 |

| 20 | 30 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as a reversible inhibitor of specific enzymes involved in metabolic pathways essential for pathogen survival.

- Induction of Oxidative Stress : By increasing reactive oxygen species (ROS) within cells, it disrupts cellular homeostasis, particularly in parasites and cancer cells.

- Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, compromising membrane integrity and leading to cell death.

属性

IUPAC Name |

(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O/c1-3-13-12-23-9-7-14(13)10-19(23)20(21)16-6-8-22-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20H,1,7,9-10,12,21H2,2H3/t13-,14-,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEKOKLABHBCGI-FEBSWUBLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168960-95-0 | |

| Record name | (8α,9S)-6′-Methoxycinchonan-9-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168960-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。